molecular formula C19H18ClF3N6O4 B2769942 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 339029-32-2

4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No.: B2769942
CAS No.: 339029-32-2
M. Wt: 486.84
InChI Key: VYQSDKZJECGFFX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, a trifluoromethyl group, a nitrobenzyl group, and a tetrahydropyrazinecarboxamide group. Each of these groups contributes to the overall properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyridine ring. The presence of the trifluoromethyl group could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the trifluoromethyl group is known to undergo various reactions including nucleophilic substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which could influence its solubility and stability .

Scientific Research Applications

Energetic Multi-component Molecular Solids

This compound participates in the formation of energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions. Specifically, it has been studied for its role in creating novel crystal structures with N-containing heterocycles, highlighting its potential in materials science for developing supramolecular architectures. These structures are characterized by their thermal stability and potential for unique electronic properties due to the directional C–H⋯O and C–H⋯F interactions that play a significant role in their assembly and higher-order structure formation (Wang et al., 2014).

Synthesis and Biological Activity Studies

Another avenue of research involving this compound is its use as an intermediate in the synthesis of pyrazolo and pyrimidine derivatives. These compounds have been synthesized and evaluated for their biological activity, including antimicrobial and cytotoxic effects against cancer cells. This illustrates the compound's utility in medicinal chemistry research as a precursor to potentially bioactive molecules (Al-Adiwish et al., 2017).

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-(4-nitrophenyl)methoxyiminomethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N6O4/c20-16-9-14(19(21,22)23)10-24-17(16)27-5-7-28(8-6-27)18(30)25-12-26-33-11-13-1-3-15(4-2-13)29(31)32/h1-4,9-10,12H,5-8,11H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQSDKZJECGFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC=NOCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N/C=N/OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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